Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate
Overview
Description
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate is a chemical compound with the molecular formula C25H40O5 and a molecular weight of 420.58 g/mol . This compound is an intermediate in the synthesis of various bile acids and their derivatives, which are significant in biological and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate can be synthesized from cholic acid methyl ester . The synthesis involves the oxidation of cholic acid methyl ester to introduce the 3-oxo group while maintaining the 7alpha and 12alpha hydroxyl groups . The reaction conditions typically include the use of oxidizing agents such as Jones reagent (chromic acid in acetone) or Dess-Martin periodinane .
Industrial Production Methods
it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.
Substitution: The hydroxyl groups at positions 7alpha and 12alpha can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Jones reagent, Dess-Martin periodinane.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides, alkyl halides.
Major Products Formed
Oxidation: Further oxidized bile acid derivatives.
Reduction: 7alpha,12alpha-dihydroxy-3beta-hydroxy-5beta-cholan-24-oate.
Substitution: Esterified or etherified derivatives.
Scientific Research Applications
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of bile acids and their derivatives.
Biology: Studying the role of bile acids in biological systems.
Medicine: Investigating the therapeutic potential of bile acid derivatives.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate involves its role as an intermediate in the synthesis of bile acids . Bile acids are known to interact with various molecular targets, including nuclear receptors such as farnesoid X receptor (FXR) and G-protein-coupled bile acid receptor 1 (GPBAR1) . These interactions regulate various metabolic pathways, including lipid metabolism and glucose homeostasis .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: A primary bile acid with similar hydroxyl groups but without the 3-oxo group.
Chenodeoxycholic Acid: Another primary bile acid with hydroxyl groups at positions 3alpha and 7alpha.
Deoxycholic Acid: A secondary bile acid with hydroxyl groups at positions 3alpha and 12alpha.
Uniqueness
Methyl 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate is unique due to the presence of the 3-oxo group, which allows for further chemical modifications and the synthesis of a wide range of bile acid derivatives . This makes it a valuable intermediate in both research and industrial applications .
Properties
IUPAC Name |
methyl 4-(7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-21,23,27-28H,5-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZOGAIBGCZRCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933199 | |
Record name | Methyl 7,12-dihydroxy-3-oxocholan-24-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14772-99-7 | |
Record name | Methyl 7,12-dihydroxy-3-oxocholan-24-oate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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